
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide is a heterocyclic compound containing a sulfur atom in its five-membered ring structure This compound is a derivative of thiophene, which is known for its aromatic properties and significant role in various chemical and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide typically involves the oxidation of its parent thiophene compound. One common method is the oxidation of 2,5-dihydro-3,4-dimethylthiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and yield. The use of catalysts and advanced purification techniques can further enhance the production process.
化学反应分析
Types of Reactions
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of thiophene 1,1-dioxide.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent thiophene compound.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Thiophene 1,1-dioxide.
Reduction: 2,5-dihydro-3,4-dimethylthiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学研究应用
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide has a wide range of applications in scientific research:
作用机制
The mechanism of action of thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide involves its interaction with various molecular targets and pathways. The 1-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. This can lead to the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress in target cells .
相似化合物的比较
Similar Compounds
Uniqueness
Thiophene, 2,5-dihydro-3,4-dimethyl-, 1-oxide is unique due to the presence of the 1-oxide group, which imparts distinct chemical and biological properties. This makes it more reactive compared to its non-oxidized counterparts and allows for a broader range of applications in various fields.
属性
CAS 编号 |
18015-15-1 |
|---|---|
分子式 |
C6H10OS |
分子量 |
130.21 g/mol |
IUPAC 名称 |
3,4-dimethyl-2,5-dihydrothiophene 1-oxide |
InChI |
InChI=1S/C6H10OS/c1-5-3-8(7)4-6(5)2/h3-4H2,1-2H3 |
InChI 键 |
RSJLCUPJPKFRBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CS(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



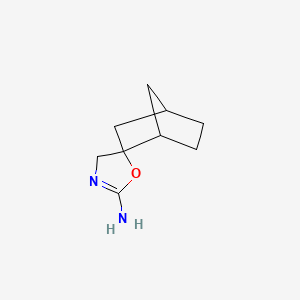
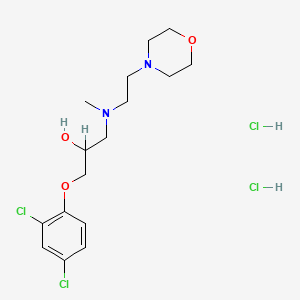
![Benzene, 1,1'-[(2-methylpropylidene)bis(seleno)]bis-](/img/structure/B14701325.png)
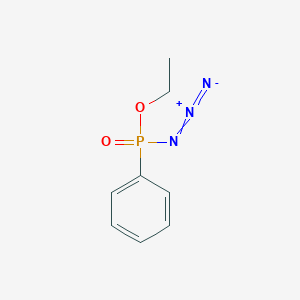
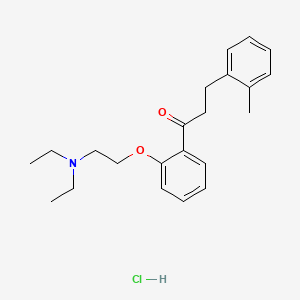
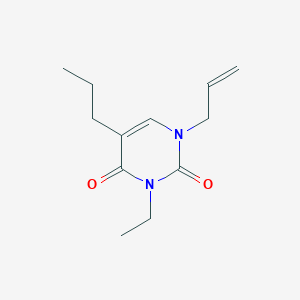
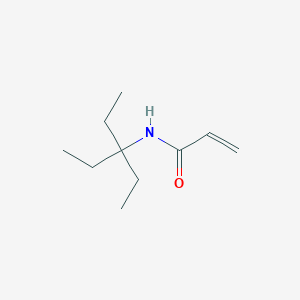
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)


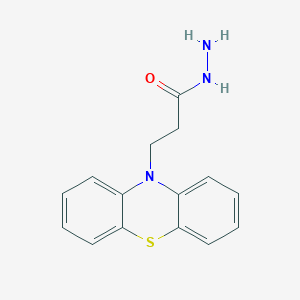
![(2R,8aR)-2-Phenyltetrahydro-5H-[1,3]oxazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14701393.png)

